molecular formula C6H3BF4 B15290921 (2,6-Difluorophenyl)(difluoro)borane CAS No. 267006-31-5

(2,6-Difluorophenyl)(difluoro)borane

Cat. No.: B15290921
CAS No.: 267006-31-5
M. Wt: 161.89 g/mol
InChI Key: SNSREYSTWQIPIJ-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(difluoro)borane is a boron-containing compound with the molecular formula C6H3BF4. It is characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms bonded to the boron atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluorophenyl)(difluoro)borane typically involves the reaction of 2,6-difluorophenylboronic acid with a fluorinating agent. One common method is the reaction of 2,6-difluorophenylboronic acid with boron trifluoride etherate (BF3·OEt2) under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: (2,6-Difluorophenyl)(difluoro)borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2,6-Difluorophenyl)(difluoro)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(difluoro)borane in chemical reactions involves the formation of boron-carbon bonds. In Suzuki–Miyaura coupling, the boron atom in this compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The electron-withdrawing fluorine atoms enhance the reactivity of the boron center, facilitating these reactions.

Comparison with Similar Compounds

Uniqueness: (2,6-Difluorophenyl)(difluoro)borane is unique due to its specific substitution pattern and the presence of both phenyl and fluorine groups bonded to boron. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

CAS No.

267006-31-5

Molecular Formula

C6H3BF4

Molecular Weight

161.89 g/mol

IUPAC Name

(2,6-difluorophenyl)-difluoroborane

InChI

InChI=1S/C6H3BF4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H

InChI Key

SNSREYSTWQIPIJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1F)F)(F)F

Origin of Product

United States

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